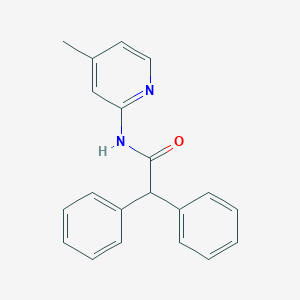
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide, commonly known as MPD, is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of MPD is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MPD has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to its potential use as an anti-Alzheimer's agent.
Biochemical and Physiological Effects:
MPD has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have potential anticancer activity by inhibiting the growth of cancer cells. Additionally, MPD has been studied for its potential use as an anti-Alzheimer's agent due to its ability to inhibit acetylcholinesterase activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPD is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. Additionally, MPD has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models, making it a useful tool for studying these conditions. However, one of the limitations of MPD is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on MPD. One potential direction is the development of new drugs based on its unique mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPD and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of MPD, which will be important for its future use in clinical trials.
Synthesis Methods
The synthesis of MPD involves a multistep process that starts with the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 4-methyl-2-pyridinecarbonyl chloride. This intermediate is then reacted with N,N-dimethylaniline in the presence of triethylamine to form N-(4-methylpyridin-2-yl)-N,N-dimethylaniline, which is further reacted with 2,2-diphenylacetic acid to form MPD.
Scientific Research Applications
MPD is widely used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. MPD has also been found to have potential anticancer activity by inhibiting the growth of cancer cells. Additionally, MPD has been studied for its potential use as an anti-Alzheimer's agent due to its ability to inhibit acetylcholinesterase activity.
properties
Product Name |
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H18N2O/c1-15-12-13-21-18(14-15)22-20(23)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,1H3,(H,21,22,23) |
InChI Key |
JEIZWSMHTMPHOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B270161.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270164.png)

![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate](/img/structure/B270167.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}but-2-ynyl 2-furoate](/img/structure/B270168.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate](/img/structure/B270169.png)
![N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270176.png)
![N-(3-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B270177.png)
![4-{[2-(4-Morpholinyl)propyl]sulfonyl}phenylamine](/img/structure/B270178.png)


![5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine](/img/structure/B270182.png)

